molecular formula C10H11BO3 B8269580 (5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid

(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid

Cat. No. B8269580
M. Wt: 190.01 g/mol
InChI Key: BHDRMPJVTRVJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is a useful research compound. Its molecular formula is C10H11BO3 and its molecular weight is 190.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.

Starting Materials
2-naphthol, 4-methyl-2-cyclohexenone, boronic acid, sodium hydroxide, potassium carbonate, palladium acetate, copper(II) acetate, triethylamine, acetic acid, tetrahydrofuran, wate

Reaction
Step 1: 2-naphthol is reacted with 4-methyl-2-cyclohexenone in the presence of sodium hydroxide and potassium carbonate to form (5,6,7,8-tetrahydronaphthalen-2-yl)methyl ketone., Step 2: (5,6,7,8-tetrahydronaphthalen-2-yl)methyl ketone is then reacted with boronic acid in the presence of palladium acetate and copper(II) acetate to form the boronic acid derivative of the target compound., Step 3: The boronic acid derivative is then treated with triethylamine and acetic acid in tetrahydrofuran to form the final product, (5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid., Step 4: The product is purified by recrystallization from water.

properties

IUPAC Name

(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h4-6,13-14H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDRMPJVTRVJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C(=O)CCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid

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